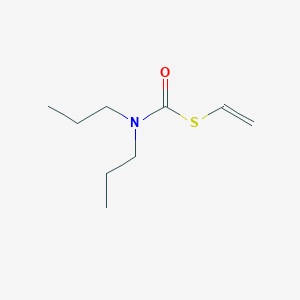

S-Ethenyl dipropylcarbamothioate

Description

Contextualization of S-Ethenyl dipropylcarbamothioate within Thiocarbamate Herbicides

This compound (EPTC) belongs to the thiocarbamate chemical family, a group of herbicides widely used in agriculture for the pre-emergence control of grassy and broadleaf weeds. epa.govontosight.ai Thiocarbamates are recognized for their effectiveness in targeting germinating weeds and are applied to the soil before the crop emerges. epa.gov The mode of action for thiocarbamate herbicides like EPTC involves the inhibition of lipid synthesis in susceptible plants, which disrupts the formation of the plant cuticle during the early stages of seedling growth. epa.govcornell.edu

EPTC is a selective herbicide, meaning it can be used to control weeds in a variety of crops without causing significant harm to the desired plants when used correctly. wikipedia.org It is registered for use on a wide range of crops, including alfalfa, corn, potatoes, and beans. wikipedia.org Like other thiocarbamates, EPTC is volatile and must be incorporated into the soil shortly after application to prevent its loss to the atmosphere. epa.gov

Historical Perspectives and Evolution of Academic Research on EPTC (S-Ethyl dipropylcarbamothioate)

The research journey of EPTC began with its introduction as a herbicide in 1957. wikipedia.org Initial academic research focused on its efficacy against various weed species and its selectivity for different crops. cabidigitallibrary.org Early studies established its effectiveness against a broad spectrum of annual grasses and many broadleaved weeds. cabidigitallibrary.org

As research progressed, the scientific community delved deeper into the biochemical and environmental aspects of EPTC. A significant area of investigation has been its mode of action. It was discovered that EPTC and other thiocarbamates interfere with the biosynthesis of very-long-chain fatty acids, a critical component of plant cuticles and membranes. cornell.edu

The environmental fate of EPTC also became a major research focus. Studies revealed that EPTC is not persistent in soil, with a half-life that can be relatively short. epa.gov This is largely due to microbial degradation and volatilization. epa.govucanr.edu A key development in the understanding of EPTC's environmental behavior was the discovery of "enhanced" or "accelerated" degradation. Researchers observed that repeated applications of EPTC to the same soil led to a more rapid breakdown of the herbicide, which could reduce its weed control efficacy. auburn.educambridge.org This phenomenon was attributed to the adaptation of soil microorganisms that became more efficient at degrading the compound. cambridge.org

This challenge of enhanced degradation spurred further research into solutions, leading to the development and study of herbicide safeners. Safeners are chemical agents applied in combination with a herbicide to protect the crop from injury. For EPTC, safeners like dichlormid (B166021) have been widely used, particularly in corn, to enhance crop tolerance. ontosight.ai

More recent academic research has moved to the molecular level. Scientists have identified and characterized the genes and enzymes in microorganisms, such as Rhodococcus species, that are responsible for the degradation of EPTC. nih.govnih.govasm.org This includes the identification of a specific cytochrome P-450 system and aldehyde dehydrogenase enzymes that play a crucial role in breaking down the herbicide. nih.govasm.orgmdpi.com

Current Research Gaps and Future Directions for Studies on EPTC (S-Ethyl dipropylcarbamothioate)

Despite decades of research, several knowledge gaps and avenues for future investigation remain for EPTC.

Detailed Research Findings

A significant body of research exists on the microbial degradation of EPTC. For instance, studies on Rhodococcus sp. strain NI86/21 have elucidated the genetic and enzymatic pathways for EPTC catabolism. nih.govasm.org It was found that EPTC induces a cytochrome P-450 system and an aldehyde dehydrogenase, which are key to its breakdown. nih.govasm.orgmdpi.com The identification of the genes responsible for this degradation opens up possibilities for biotechnological applications, such as bioremediation.

Research has also consistently shown the phenomenon of enhanced degradation of thiocarbamates in soils with a history of their use. cambridge.org This has led to studies on strategies to mitigate this effect, including the use of herbicide extenders or rotating herbicide classes. cambridge.org

Current Research Gaps and Future Directions

One of the primary areas for future research is the continued investigation into the long-term environmental and toxicological effects of EPTC and its metabolites. While extensive data exists, the U.S. Environmental Protection Agency (EPA) has noted the need for additional data, particularly a developmental neurotoxicity study in rats, to address uncertainties about its effects on the developing nervous system. epa.gov Further research is also needed to assess the risks to non-target organisms, including estuarine and aquatic invertebrates. epa.gov

Addressing the challenge of enhanced degradation remains a pertinent research direction. This includes the development of new formulations, such as microencapsulation, that could provide a more controlled release of EPTC, thereby improving its persistence and efficacy in soils with a history of accelerated breakdown.

Furthermore, while the primary use of EPTC is as a herbicide, the broader chemical class of dithiocarbamates is being explored for various medical applications, including as anticancer and antimicrobial agents. mdpi.comnih.gov Although this research is not specific to EPTC, it points to a potential, albeit currently unexplored, future direction for investigating the bioactivity of EPTC and its derivatives beyond herbicidal action.

Structure

3D Structure

Properties

CAS No. |

101622-02-0 |

|---|---|

Molecular Formula |

C9H17NOS |

Molecular Weight |

187.30 g/mol |

IUPAC Name |

S-ethenyl N,N-dipropylcarbamothioate |

InChI |

InChI=1S/C9H17NOS/c1-4-7-10(8-5-2)9(11)12-6-3/h6H,3-5,7-8H2,1-2H3 |

InChI Key |

CHWUJYMFPBAARB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)SC=C |

Origin of Product |

United States |

Synthetic Routes and Methodologies for S Ethenyl Dipropylcarbamothioate Analogs

Established Synthetic Pathways for S-Alkyl Thiocarbamates

The synthesis of S-Alkyl thiocarbamates is a cornerstone of industrial and laboratory organic chemistry. thieme-connect.com These compounds serve as crucial intermediates and find direct use as agrochemicals. thieme-connect.com Classical methods often involve multiple steps and the use of hazardous reagents, which has spurred the development of more efficient and safer alternatives. thieme-connect.com

A common traditional approach involves the reaction of a secondary amine with phosgene (B1210022) to form a carbamoyl (B1232498) chloride, which is then reacted with a thiol. nih.gov Another established route is the reaction of an amine with carbonyl sulfide (B99878) (COS), followed by treatment with a base and an alkyl halide. acs.org While effective, these methods have limitations, including the use of toxic gases like phosgene and COS. thieme-connect.com Other methods include the hydration of organic thiocyanates or the use of dithiocarbamic acid salts. acs.org However, a single, comprehensive method for easily preparing various N-substituted thiocarbamates has been historically lacking. acs.org

Newman-Kwart Rearrangement Approaches in Thiocarbamate Synthesis

The Newman-Kwart Rearrangement (NKR) is a significant thermal, intramolecular reaction that converts O-aryl thiocarbamates into their isomeric S-aryl thiocarbamates. wikipedia.orgorganic-chemistry.org This rearrangement is a key method for producing thiophenol derivatives from readily available phenols. jk-sci.com

The reaction mechanism is understood to be a concerted process that proceeds through a four-membered cyclic transition state. wikipedia.orgjk-sci.com The primary driving force for the NKR is the thermodynamic stability gained by converting a C=S double bond into a more stable C=O double bond. organic-chemistry.orgjk-sci.com A significant characteristic of the classical NKR is the requirement for high temperatures, typically between 200 and 300 °C. wikipedia.org

Key Features of the Newman-Kwart Rearrangement:

Intramolecular Nature : The rearrangement occurs within a single molecule. wikipedia.org

High Activation Energy : Requires significant thermal energy, leading to high reaction temperatures. wikipedia.org

Thermodynamic Driving Force : Favorable conversion of a C=S bond to a C=O bond. organic-chemistry.org

Substituent Effects : Electron-withdrawing groups on the aryl ring can accelerate the reaction. jk-sci.com

Recent research has focused on lowering the harsh temperature requirements. Catalytic methods, such as those using palladium complexes organic-chemistry.org or bismuth(III) triflate (Bi(OTf)₃), have been developed. acs.org Palladium catalysis can reduce the reaction temperature to as low as 100 °C, while the bismuth-catalyzed approach has been shown to work for heteroaromatic substrates under ambient temperature conditions. organic-chemistry.orgacs.org

Basic Catalysis in Addition-Elimination Reactions for Carbamate (B1207046) Derivatives

The formation of carbamates and their sulfur analogs often proceeds via a nucleophilic addition-elimination mechanism at a carbonyl or thiocarbonyl center. masterorganicchemistry.com In this two-step process, a nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, a leaving group is eliminated from this intermediate, reforming the C=O double bond. masterorganicchemistry.comlibretexts.org

Base catalysis plays a crucial role in accelerating these reactions. saskoer.ca The base enhances the reaction rate by increasing the nucleophilicity of the attacking species. For instance, a base can deprotonate a weakly nucleophilic thiol or amine, converting it into a much stronger thiolate or amide anion, respectively. This more potent nucleophile can then attack the electrophilic carbonyl carbon more rapidly. saskoer.cayoutube.com

The general mechanism under basic catalysis involves:

Deprotonation of the nucleophile (e.g., R₂NH) by a base to form a more reactive nucleophile (R₂N⁻).

Nucleophilic attack on the carbonyl compound (e.g., an ester or chlorothioformate) to form a tetrahedral intermediate.

Elimination of the leaving group (e.g., -OR' or -Cl) from the intermediate to yield the final thiocarbamate product.

This catalytic approach is fundamental in many synthetic routes and can be tuned by the choice of base and reaction conditions. youtube.com

Advanced Synthetic Methodologies for EPTC (S-Ethyl dipropylcarbamothioate) and Related Structures

EPTC is a well-known thiocarbamate herbicide and a close structural analog of S-Ethenyl dipropylcarbamothioate. wikipedia.orgepa.gov Traditional syntheses of EPTC include the reaction of ethanethiol (B150549) with dipropylcarbamoyl chloride (which is itself formed from dipropylamine (B117675) and toxic phosgene) or the reaction of dipropylamine with ethyl chlorothioformate. nih.gov

Modern synthetic chemistry has moved towards more advanced, efficient, and safer one-pot methodologies that avoid hazardous reagents. These methods are directly applicable to the synthesis of EPTC and its analogs.

One notable advanced method is a Mitsunobu-based protocol. This approach allows for the one-pot synthesis of S-alkyl thiocarbamates from a thiol, an amine, and gaseous carbon dioxide, which serves as a safe and inexpensive C1 source. thieme-connect.com This method is mild, efficient, and avoids the use of toxic reagents like phosgene. thieme-connect.com

Another innovative one-pot synthesis involves the reaction of a thiol with trichloroacetyl chloride, followed by nucleophilic substitution with an amine. acs.org This method is notable for its high yields and the ability to control the degree of substitution on the nitrogen atom. acs.org

Below is a comparative table of synthetic methodologies for EPTC and related thiocarbamates.

Interactive Table: Comparison of Synthetic Routes to EPTC and Analogs

| Method | Reagents | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Classical Route 1 | Dipropylamine, Phosgene, Ethanethiol | Multi-step | Well-established | Use of highly toxic phosgene | nih.gov |

| Classical Route 2 | Dipropylamine, Ethyl Chlorothioformate | Multi-step | Avoids phosgene directly | Requires pre-synthesis of chlorothioformate | nih.gov |

| Mitsunobu Protocol | Ethanethiol, Dipropylamine, CO₂, DEAD, PPh₃ | Room temperature, one-pot | Mild conditions, avoids toxic reagents, uses CO₂ | Stoichiometric phosphine (B1218219) oxide waste | thieme-connect.com |

| One-Pot (Trichloroacetyl) | Ethanethiol, Trichloroacetyl chloride, Dipropylamine | One-pot, two-step | High yields, good substituent control | Uses corrosive trichloroacetyl chloride | acs.org |

Green Chemistry Principles in Thiocarbamate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for thiocarbamates, aiming to reduce environmental impact and improve safety. nih.gov This involves developing processes that are more efficient, use less hazardous materials, and generate minimal waste. nih.govyoutube.com

Key green chemistry strategies applied to thiocarbamate synthesis include:

Waste Prevention and Use of Safer Reagents : A primary goal is the replacement of highly toxic and corrosive reagents like phosgene. thieme-connect.com Methodologies utilizing carbon dioxide thieme-connect.com or biocompatible carbonyl sources like urea (B33335) and thiourea (B124793) exemplify this principle. rsc.org A recently developed method allows for the direct synthesis of carbamates and thiocarbamates from Boc-protected amines using a simple base, eliminating the need for metal catalysts or hazardous reagents. nih.gov

Catalysis : Catalytic methods are preferred over stoichiometric ones to minimize waste. An efficient process uses a deep eutectic solvent (DES) composed of choline (B1196258) chloride and tin(II) chloride, which acts as both a green reaction medium and a catalyst. rsc.org This DES can be recovered and reused multiple times without significant loss of activity. rsc.org

Energy Efficiency : The development of reactions that proceed under mild conditions, such as ambient temperature and pressure, reduces energy consumption. Photocatalysis using visible light and a cheap photosensitizer like Rose Bengal has been used to synthesize thiocarbamates from isocyanides and thiols. organic-chemistry.org Similarly, microwave-assisted synthesis has been explored to accelerate reactions like the Newman-Kwart rearrangement. jk-sci.com

The following table summarizes some green approaches to thiocarbamate synthesis.

Interactive Table: Green Chemistry Approaches in Thiocarbamate Synthesis

| Green Principle | Methodology | Description | Environmental/Safety Benefit | Citations |

|---|---|---|---|---|

| Safer Reagents | CO₂ as C1 source | Mitsunobu-based protocol using CO₂ instead of phosgene or CO. | Replaces toxic gas with a renewable, non-toxic feedstock. | thieme-connect.comorganic-chemistry.org |

| Catalysis & Reusable Media | Deep Eutectic Solvent (DES) | Thiourea/urea used as carbonyl source in a reusable [ChCl][SnCl₂]₂ system. | Avoids volatile organic solvents; catalyst/solvent is recyclable. | rsc.org |

| Catalyst-Free Synthesis | Direct from Boc-amines | Uses t-BuOLi as a base to transform Boc-protected amines into carbamates/thiocarbamates. | Eliminates the need for metal catalysts and hazardous reagents. | nih.gov |

| Energy Efficiency | Visible-Light Photocatalysis | Reaction of isocyanides and thiols using Rose Bengal as a photocatalyst. | Utilizes low-energy visible light; mild reaction conditions. | organic-chemistry.org |

Environmental Fate and Degradation Mechanisms of Eptc S Ethyl Dipropylcarbamothioate

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For EPTC, these pathways primarily include photochemical and chemical degradation.

Photochemical Degradation Processes in Environmental Matrices

Photochemical degradation, or photolysis, is the breakdown of compounds by light. Studies have shown that EPTC can undergo rapid degradation when exposed to UV light at 254 nm in both water and methanol (B129727) solutions. nih.govsigmaaldrich.com The half-life of EPTC in water under these conditions is approximately 14.0 to 18.5 minutes, while in methanol, it ranges from 32.2 to 37.2 minutes. nih.govsigmaaldrich.com However, degradation is negligible at wavelengths greater than 290 nm, which are more representative of natural sunlight conditions. nih.govsigmaaldrich.com

The photodegradation of EPTC involves the cleavage of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, leading to the formation of various radicals. nih.govsigmaaldrich.com This process can result in the formation of higher molecular weight products through dimerization, as well as the gradual dealkylation of the acid chains. nih.govsigmaaldrich.com Key photoproducts identified include EPTC-sulfoxide, EPTC-sulfone, propylamine, and dipropylamine (B117675). nih.govsigmaaldrich.com

Table 1: Photodegradation of EPTC

| Medium | Half-life (minutes) at 254 nm | Key Photoproducts |

|---|---|---|

| Water | 14.0 - 18.5 nih.govsigmaaldrich.com | EPTC-sulfoxide, EPTC-sulfone, Propylamine, Dipropylamine nih.govsigmaaldrich.com |

Chemical Degradation in Soil Systems

In soil, the degradation of EPTC is influenced by factors such as soil type, moisture, and temperature. While microbial activity is a primary driver of its breakdown, chemical processes also play a role. tandfonline.com The herbicide tends to degrade more rapidly in soils with a history of previous EPTC applications, suggesting an adaptation of the soil's microbial community. tandfonline.comcambridge.org However, even in sterilized soil, some level of degradation occurs, indicating a chemical degradation component.

One of the significant factors affecting EPTC's fate in soil is volatilization, which is the process of converting from a solid or liquid to a gas. epa.gov EPTC has a relatively high vapor pressure, leading to rapid volatilization from moist soil surfaces. epa.gov This process can occur at the same time as microbial degradation, making it challenging to isolate the primary fate of the chemical in the environment. epa.gov Studies have shown that in some soil conditions, volatilization can account for a significant portion of EPTC loss. epa.gov

Biotic Degradation Mechanisms

Biotic degradation, mediated by living organisms, is a major pathway for the breakdown of EPTC in the environment, particularly in soil.

Microbial Biotransformation of EPTC (S-Ethyl dipropylcarbamothioate) in Soil Systems

Microbial biotransformation is the process by which microorganisms alter the structure of chemical compounds. inflibnet.ac.in For EPTC, this is a key mechanism of degradation in soil ecosystems. tandfonline.com Soils with a history of EPTC use often exhibit enhanced or accelerated degradation, where the herbicide breaks down more quickly than in soils without prior exposure. tandfonline.comcambridge.org This phenomenon is attributed to the enrichment of microbial populations capable of utilizing EPTC as a carbon and energy source. tandfonline.com The rate of degradation is significantly influenced by soil moisture and temperature, with warmer and moister conditions generally favoring faster breakdown. tandfonline.com

Several bacterial species have been identified as being capable of degrading EPTC, with a particular focus on the genus Rhodococcus. asm.orgresearchgate.netnih.gov Strains such as Rhodococcus sp. NI86/21 have been extensively studied for their ability to break down this herbicide. asm.orgresearchgate.netnih.gov These bacteria possess specific enzymatic systems that allow them to utilize EPTC as a substrate. asm.orgresearchgate.netnih.gov The catabolism of EPTC by Rhodococcus initiates with an N-dealkylation step, a crucial reaction that marks the beginning of the herbicide's breakdown. asm.orgresearchgate.netnih.gov In addition to N-depropyl EPTC, another significant metabolite identified in this process is EPTC-sulfoxide. asm.orgresearchgate.netnih.gov

The microbial degradation of EPTC in Rhodococcus sp. NI86/21 is initiated by an inducible enzymatic system. asm.orgresearchgate.netnih.gov Two key enzymes have been identified as central to this process: a cytochrome P-450 monooxygenase and an aldehyde dehydrogenase. asm.orgresearchgate.netnih.gov

The cytochrome P-450 enzyme system , belonging to the newly identified CYP116 family, is responsible for the initial N-dealkylation of EPTC. asm.orgresearchgate.net This reaction removes a propyl group from the nitrogen atom of the EPTC molecule. asm.orgresearchgate.netnih.gov This same cytochrome P-450 system has also been implicated in the degradation of other herbicides, such as atrazine. nih.gov

Following the action of cytochrome P-450, the resulting aldehyde is then acted upon by a NAD+-dependent aldehyde dehydrogenase . asm.orgresearchgate.net This enzyme converts the aldehyde into its corresponding carboxylic acid, which can then enter central metabolic pathways of the bacterium. asm.orgresearchgate.netnih.gov The genes encoding these enzymes have been identified and characterized, providing a molecular basis for understanding EPTC degradation by Rhodococcus. asm.orgresearchgate.netnih.gov

Table 2: Key Enzymes in EPTC Degradation by Rhodococcus sp. NI86/21

| Enzyme | Function in EPTC Degradation |

|---|---|

| Cytochrome P-450 (CYP116 family) asm.orgresearchgate.net | N-dealkylation of EPTC asm.orgresearchgate.netnih.gov |

Table of Compound Names

| Compound Name |

|---|

| S-Ethyl dipropylcarbamothioate |

| EPTC |

| EPTC-sulfoxide |

| EPTC-sulfone |

| Propylamine |

| Dipropylamine |

| Atrazine |

Enzymatic Systems Involved in Microbial Degradation of EPTC: Cytochrome P-450 and Aldehyde Dehydrogenase

N-Dealkylation Mechanisms

A significant pathway in the microbial metabolism of EPTC involves N-dealkylation, which is the removal of an alkyl group from the amine nitrogen. nih.gov In the case of EPTC, this process primarily involves the removal of one of the propyl groups. Studies on the bacterium Rhodococcus sp. strain NI86/21, a microbe capable of degrading EPTC, have shown that N-dealkylation is a key initial step in its catabolism. nih.govresearchgate.net This reaction is catalyzed by a cytochrome P-450 enzyme system. nih.govasm.org

The mechanism proceeds through the hydroxylation of a carbon atom on the N-propyl side chain. researchgate.net This creates an unstable intermediate that subsequently decomposes, yielding propionaldehyde (B47417) and N-depropyl EPTC, which has been identified as a major metabolite. nih.govresearchgate.net The released propionaldehyde can be further converted into the corresponding carboxylic acid by an aldehyde dehydrogenase. nih.govasm.org This N-dealkylation is a crucial detoxification step, transforming the herbicide into less harmful substances. nih.gov

Sulfur Oxidation Pathways Leading to Sulfoxide (B87167) and Sulfone Formation

Another primary metabolic route for EPTC and other thiocarbamate herbicides is the oxidation of the sulfur atom. t3db.ca This process leads to the formation of EPTC-sulfoxide and, subsequently, EPTC-sulfone. nih.govt3db.ca The initial oxidation converts EPTC to EPTC-sulfoxide, a reaction also observed in microbial degradation and in mammalian metabolism. nih.govresearchgate.nett3db.ca EPTC-sulfoxide is considered a potent and potentially more active form of the herbicide. nih.govontosight.ai

This sulfoxidation is a critical activation step, as the resulting sulfoxide is often more reactive than the parent compound. epa.gov Further oxidation of the sulfoxide leads to the formation of the corresponding sulfone. t3db.canih.govorganic-chemistry.org Both EPTC-sulfoxide and EPTC-sulfone have been identified as metabolites in environmental samples. nih.govepa.gov This pathway represents a major route for the transformation of EPTC in both soil and biological systems. t3db.ca

Genetic and Molecular Basis of Microbial Degradation Pathways (e.g., CYP116 family in Rhodococcus sp. strain NI86/21)

The genetic and molecular mechanisms underlying EPTC degradation have been extensively studied in Rhodococcus sp. strain NI86/21. nih.govasm.org This bacterium possesses an inducible gene cluster that encodes the enzymes necessary for thiocarbamate catabolism. asm.orgasm.org Central to this system is a cytochrome P-450 enzyme, which was identified as the first member of a new family, designated CYP116. nih.govresearchgate.net

The degradation of EPTC is initiated by the CYP116 enzyme, which carries out the N-dealkylation of the herbicide. nih.govasm.org The functionality of this enzyme is dependent on a coupled electron transport chain. The genes for the components of this chain, a [2Fe-2S] ferredoxin (termed rhodocoxin) and a ferredoxin reductase, are located downstream of the main cytochrome P-450 gene. nih.govresearchgate.net The expression of this entire degradation system is controlled by a regulatory gene, which is a member of the AraC-XylS family of positive transcriptional regulators. nih.govasm.org This complete cytochrome P-450 system is unique to Rhodococcus sp. strain NI86/21 and is responsible for its ability to degrade EPTC and other herbicides like atrazine. nih.gov

Table 1: Genetic Components of EPTC Degradation in Rhodococcus sp. strain NI86/21

| Gene/Protein Component | Family/Type | Function in EPTC Degradation | Reference |

| Cytochrome P-450 | CYP116 | Initiates degradation via N-dealkylation | nih.govresearchgate.netasm.org |

| Rhodocoxin | [2Fe-2S] Ferredoxin | Electron transfer to Cytochrome P-450 | nih.govresearchgate.net |

| Ferredoxin Reductase | Reductase | Electron transfer to Rhodocoxin | nih.govresearchgate.net |

| Regulatory Protein | AraC-XylS Family | Positive transcriptional regulation | nih.govasm.org |

| Aldehyde Dehydrogenase | NAD+-dependent | Converts propionaldehyde to carboxylic acid | nih.govasm.org |

Enhanced Biodegradation Phenomena in Agricultural Soils Following Repeat Applications

A significant phenomenon observed with EPTC and other thiocarbamate herbicides is enhanced or accelerated biodegradation in soils with a history of repeated applications. tandfonline.comcapes.gov.br Soils previously exposed to annual treatments of EPTC demonstrate a much faster rate of herbicide breakdown compared to soils with no prior exposure. tandfonline.comcambridge.org This accelerated degradation is a result of the soil's microbial community adapting to the herbicide. iaea.orgosti.gov

Studies have shown that after an initial lag phase, the decomposition of EPTC in history soils becomes very rapid, with a majority of the herbicide degrading within a few days. tandfonline.com Interestingly, this enhanced degradation capacity is not necessarily due to a larger population of EPTC-degrading microorganisms. capes.gov.brcambridge.org Instead, it appears to be caused by an increased metabolic rate of the existing microbial populations. capes.gov.brcambridge.org This phenomenon can lead to reduced herbicide efficacy in fields with a long history of EPTC use, a problem that has led to the investigation of "extenders" or inhibitors to slow down this rapid breakdown. cambridge.organnualreviews.org The ability of the soil to rapidly degrade EPTC can persist for over a year even after the last application. tandfonline.com

Involvement of Actinomycetes in Pesticide Biotransformation and Biodegradation

Actinomycetes, a group of Gram-positive bacteria known for producing a vast array of bioactive compounds, play a significant role in the biotransformation and biodegradation of pesticides. nih.govnih.govmdpi.com These filamentous bacteria are abundant in soil and are metabolically versatile. mdpi.com Several Rhodococcus species, which belong to the actinomycetes, are known to degrade EPTC. epa.gov

The involvement of actinomycetes is not limited to EPTC. For instance, an actinomycete strain was found to be essential for the initial degradation step of the thiocarbamate herbicide molinate (B1677398). nih.gov The enzymes within actinomycetes, such as cytochrome P450s, are capable of a wide range of biotransformations that can detoxify xenobiotic compounds, including pesticides. researchgate.netnih.gov Their ability to break down complex organic molecules makes them key players in the environmental fate of many agricultural chemicals. strath.ac.uk

Comparative Analysis of Thiocarbamate Herbicide Degradation Pathways

While thiocarbamate herbicides share a common structural feature, their specific degradation pathways can vary depending on the alkyl and amine substituents. The primary degradation mechanisms across the class include sulfoxidation and N-dealkylation. ucanr.edut3db.ca

For EPTC, both pathways are significant. nih.govt3db.ca Similarly, the degradation of butylate (B1668116) involves oxidation at its alkyl groups. nih.gov The metabolism of molinate is initiated by the cleavage of the thioester bond, a reaction carried out by an actinomycete in a microbial consortium. nih.gov

The herbicidal activity of many thiocarbamates is believed to be dependent on their metabolic activation to sulfoxide intermediates. nih.govepa.gov However, the ultimate breakdown products can differ. In plants, studies with radiolabelled EPTC have shown that the molecule is extensively broken down, with the carbon atoms being incorporated into naturally occurring compounds like amino acids, fatty acids, and sugars, or released as carbon dioxide. ucanr.edu This indicates a complete mineralization potential for the herbicide. In contrast, the metabolism of butylate in rats resulted in diisobutylamine (B89472) as the major urinary metabolite, indicating different endpoints in mammalian systems. nih.gov While pathways like sulfoxidation are a common theme, the subsequent transformations and final products are specific to the individual compound and the biological system in which it is being degraded.

Mode of Herbicidal Action and Biochemical Interactions in Plants

Inhibition of Cuticle Formation in Seedlings by EPTC (S-Ethyl dipropylcarbamothioate)

One of the primary modes of action of EPTC is the inhibition of cuticle formation during the early stages of seedling growth. epa.gov The plant cuticle is a protective layer composed of cutin, a polyester (B1180765) matrix, and waxes, which are embedded within and deposited on the surface (epicuticular waxes). This layer is crucial for preventing water loss and protecting the plant from environmental stresses.

Research has demonstrated that EPTC significantly inhibits the production of epicuticular wax on developing leaves. researchgate.netashs.org In studies on cabbage (Brassica oleracea), treatment with EPTC resulted in a marked reduction in the wax bloom, leaving the leaf surfaces essentially devoid of their typical fine wax structures. ashs.org This inhibition of wax deposition was observed on both the upper (adaxial) and lower (abaxial) leaf surfaces. researchgate.netashs.org While the total weight of the cuticular membrane and the cutin matrix may not be significantly altered, the epicuticular wax fraction is substantially decreased. ashs.org This leads to an increase in the permeability of the cuticle, which can enhance the penetration of other foliar-applied substances and increase cuticular transpiration. cabidigitallibrary.org

Table 1: Effect of EPTC on the Composition of Cabbage Leaf Cuticle

| Cuticular Component | Control (µg/cm²) | EPTC-Treated (µg/cm²) | Percentage Change |

| Epicuticular Wax | 47.2 | 18.4 | -61.0% |

| Cuticular Wax | 45.1 | 43.7 | -3.1% |

| Cutin | 93.5 | 95.8 | +2.5% |

| Soluble Fraction | 15.8 | 49.2 | +211.4% |

| Total Cuticular Membrane | 201.6 | 207.1 | +2.7% |

Data adapted from Flore and Bukovac, 1976. ashs.org

Interference with Lipid Biosynthesis Pathways in Target Weeds

The inhibition of cuticle formation by EPTC is closely linked to its interference with lipid biosynthesis, particularly the synthesis of very-long-chain fatty acids (VLCFAs), which are essential precursors for cuticular waxes. lsu.educornell.edu The mode of action is not yet fully understood, but it is believed to involve the inhibition of fatty acid elongase enzymes responsible for extending the carbon chains of fatty acids. researchgate.netcapes.gov.br This disruption in VLCFA synthesis leads to a reduction in the production of the long-chain aliphatic compounds that constitute epicuticular waxes. lsu.edu

Studies on maize have shown that EPTC treatment can alter the fatty acid composition of membrane lipids, generally decreasing the content of linolenic acid and increasing its precursors like palmitic, stearic, oleic, and linoleic acids. researchgate.net However, some research has presented seemingly contradictory results, where the safener dichlormid (B166021), while protecting the plant from EPTC's phytotoxic effects, did not prevent these alterations in the fatty acid profile. researchgate.net This suggests a complex interaction between EPTC, lipid metabolism, and the safening mechanism.

Metabolic Activation of EPTC (S-Ethyl dipropylcarbamothioate) within Plant Tissues

For EPTC to exert its full herbicidal effect, it undergoes metabolic activation within the plant tissues. This bioactivation process transforms the parent compound into more reactive molecules.

Formation of Sulfoxide (B87167) and Sulfone Derivatives as Active Herbicidal Metabolites

A key step in the metabolic activation of EPTC is the oxidation of its sulfur atom to form EPTC-sulfoxide and subsequently EPTC-sulfone. nih.govnih.gov The sulfoxide derivative is considered the more potent herbicidal form of the molecule. nih.gov This bioactivation is crucial for its inhibitory action on lipid biosynthesis. The formation of EPTC-sulfoxide is a necessary step for its subsequent detoxification via conjugation with glutathione (B108866), a process that is enhanced in tolerant crop species, particularly in the presence of a safener. nih.gov EPTC-sulfone has also been identified as a metabolite that can react with glutathione. nih.gov

Mechanisms of Herbicide Safening and Crop Tolerance to EPTC (S-Ethyl dipropylcarbamothioate)

The selective use of EPTC in certain crops, such as maize, is made possible by the application of herbicide safeners. These chemical agents protect the crop from herbicide injury without compromising weed control.

Molecular and Biochemical Basis of Safener Action (e.g., Dichlormid)

Dichlormid is a widely used safener for EPTC in maize. Its protective action is primarily based on enhancing the detoxification of the herbicide within the crop plant. nih.gov Dichlormid has been shown to elevate the levels of reduced glutathione (GSH) and significantly induce the activity of glutathione S-transferase (GST) enzymes. nih.gov These GSTs then catalyze the conjugation of the herbicidally active EPTC-sulfoxide with GSH, forming a non-toxic conjugate that is further metabolized and sequestered by the plant. nih.govacs.org This accelerated detoxification prevents the herbicide from reaching its target site at phytotoxic concentrations.

Table 2: Proposed Mechanisms of Dichlormid Safening Action

| Mechanism | Description | Key Molecules Involved |

| Enhanced Herbicide Metabolism | Increases the rate of EPTC detoxification. | EPTC-sulfoxide, Glutathione (GSH), Glutathione S-transferases (GSTs) |

| Induction of Detoxification Enzymes | Upregulates the expression and activity of GSTs. | GST enzymes |

| Increased Glutathione Levels | Provides a larger pool of the conjugating agent. | Glutathione (GSH) |

Regulation of Plant Defense Mechanisms Against Phytotoxic Chemicals

Herbicide safeners like dichlormid appear to tap into the plant's own defense and detoxification pathways. eurekalert.orgnih.gov They can induce the expression of a suite of genes involved in xenobiotic detoxification, not limited to just GSTs. nih.gov This suggests that safeners may act as signaling molecules that trigger a broader stress response in the plant. There is evidence that safener-induced gene expression may overlap with signaling pathways mediated by plant hormones such as auxin and salicylic (B10762653) acid. mdpi.comnih.gov By activating these natural defense systems, the crop plant is better equipped to metabolize and tolerate the phytotoxic effects of EPTC. This induction of defense genes appears to be more pronounced in protected monocot crops compared to susceptible weed species and dicots, contributing to the selectivity of the herbicide-safener combination. nih.gov

Influence on Gene Expression and Glutathione Conjugation in Safened Crops

The selective protection of crops from the phytotoxic effects of S-Ethenyl dipropylcarbamothioate (EPTC) is largely mediated by chemical agents known as safeners. These compounds function by modulating gene expression, leading to an enhanced biochemical defense system within the crop plant, primarily centered around the glutathione conjugation pathway. This mechanism allows for the rapid detoxification of the herbicide before it can cause significant cellular damage, without compromising its efficacy against target weed species.

The primary mode of action for safeners used with thiocarbamate herbicides like EPTC involves the transcriptional upregulation of genes encoding key detoxification enzymes. mdpi.comresearchgate.net Specifically, safeners induce the expression of Glutathione S-transferases (GSTs), a diverse family of enzymes crucial for cellular detoxification. nih.govnih.gov The protection conferred by safeners is not due to a direct interaction with the herbicide itself, but rather by priming the plant's innate defense mechanisms. nih.gov

Studies have shown that this safener-induced response is often tissue-specific. usda.gov In maize seedlings, the highest induction of GST expression and activity is observed in the coleoptile, the protective sheath covering the emerging shoot. nih.govusda.gov By concentrating the detoxification machinery in this initial point of herbicide uptake, the plant can neutralize EPTC before it reaches the more sensitive meristematic tissues and developing leaves, thus ensuring crop survival and health. nih.govusda.gov

Detailed research findings have quantified the influence of various safeners on GST activity in maize and wheat. These studies reveal that safeners can increase the maximum reaction rate (Vmax) of GST enzymes and, in some cases, decrease the Michaelis constant (Km), indicating a higher quantity of the enzyme and an improved affinity for its substrate, respectively. nih.govresearchgate.net

Table 1: Effect of Safener Treatment on GST Kinetic Parameters in Wheat and Maize

This table summarizes the observed changes in the maximum reaction rate (Vmax) and Michaelis constant (Km) of Glutathione S-transferase (GST) activity in wheat and maize shoots following treatment with different safeners. An increase in Vmax suggests a higher concentration of the enzyme, while a decrease in Km indicates a higher affinity of the enzyme for the substrate.

| Safener | Crop | Effect on Vmax (Reaction Rate) | Effect on Km (Substrate Affinity) | Reference |

|---|---|---|---|---|

| Cloquintocet-mexyl | Wheat | Increase | Decrease | nih.gov |

| Fenchlorazole-ethyl | Wheat | Increase | Decrease | nih.gov |

| Fenchlorazole-ethyl | Maize | Increase | Decrease | nih.gov |

| Fenclorim | Wheat | Decrease | Decrease | nih.gov |

| Fenclorim | Maize | Decrease | Decrease | nih.gov |

| Fluxofenim | Wheat | Decrease | Decrease | nih.gov |

| Fluxofenim | Maize | Decrease | Decrease | nih.gov |

| Benoxacor | Maize | Not specified | Decrease | nih.gov |

Microarray analyses have provided deeper insights into the specific genes that are responsive to safener treatment. In maize, the safener dichlormid has been shown to strongly induce the expression of the type III GST genes ZmGST 31 and ZmGST7. nih.gov This demonstrates a sophisticated regulatory network where safeners act as molecular signals to activate a specific and effective detoxification response.

Table 2: Induction of Specific Maize GST Genes by Chemical Treatments

This table shows the relative induction of specific Glutathione S-transferase (GST) genes in maize shoots following treatment with the safener dichlormid and ethanol. The data indicates that different chemical stressors induce distinct subsets of GST genes, with type III GSTs being particularly responsive.

| Gene | Gene Type | Inducing Treatment | Level of Induction | Reference |

|---|---|---|---|---|

| ZmGST 31 | Type III | Dichlormid | Strong | nih.gov |

| ZmGST7 | Type III | Dichlormid | Strong | nih.gov |

| ZmGST 30 | Type III | Ethanol | Strong | nih.gov |

| ZmGST5 | Type III | Ethanol | Strong | nih.gov |

| ZmGST7 | Type III | Ethanol | Strong | nih.gov |

Non Human Biotransformation and Metabolism of Eptc S Ethyl Dipropylcarbamothioate

In Vitro and In Vivo Metabolic Pathways in Model Organisms

The metabolism of EPTC has been extensively studied in various non-human model organisms to understand its detoxification and bioactivation routes. These studies typically utilize both whole-organism (in vivo) and isolated cellular or subcellular systems (in vitro) to map the biotransformation pathways.

Mammalian Biotransformation Studies (e.g., Rat and Mouse Liver Microsome Systems)

In mammalian systems, the liver is the primary site of EPTC metabolism. In vitro studies using liver microsomes from rats and mice have been instrumental in elucidating the initial steps of its biotransformation. nih.govmdpi.com Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.com

When EPTC is incubated with rat or mouse liver microsomes in the presence of necessary cofactors like NADPH, it undergoes several key oxidative reactions. acs.org These in vitro systems allow for the precise study of Phase I metabolic reactions, which introduce or expose functional groups on the parent compound. nih.gov The findings from these microsomal studies are often compared with in vivo data from whole animal studies to confirm the relevance of the observed pathways. These in vitro models, including liver microsomes and hepatocytes, serve as crucial tools for investigating drug metabolism, although differences can exist between them. For instance, drugs are directly exposed to enzymes in microsomes, while they must first penetrate the cell membrane in hepatocytes. mdpi.com

Identification of Specific Metabolites

The biotransformation of EPTC results in the formation of several key metabolites. The primary metabolic pathways involve sulfoxidation and N-dealkylation, leading to a variety of products.

One of the major initial steps is the oxidation of the sulfur atom to form EPTC-sulfoxide . This is considered a bioactivation step, as the sulfoxide (B87167) is a more reactive molecule than the parent EPTC. Another significant pathway is the removal of one of the propyl groups from the nitrogen atom, a process known as N-dealkylation, which yields N-depropyl EPTC . nih.gov

Further metabolism of these initial products can occur. The cleavage of the carbamothioate bond can lead to the formation of dipropylamine (B117675) . The ethyl group can be oxidized to form acetaldehyde , and the thio-carbonyl group can be released as carbonyl sulfide (B99878) . These metabolites are generally more water-soluble and can be more readily excreted from the body.

Table 1: Key Metabolites of EPTC Identified in Non-Human Studies

| Metabolite Name | Parent Compound | Metabolic Pathway |

|---|---|---|

| EPTC-Sulfoxide | EPTC | Sulfoxidation |

| N-depropyl EPTC | EPTC | N-dealkylation |

| Dipropylamine | EPTC | Cleavage of carbamothioate bond |

| Acetaldehyde | EPTC | Oxidation of ethyl group |

| Carbonyl Sulfide | EPTC | Cleavage of thio-carbonyl group |

Enzymatic Systems Governing Non-Human Metabolism

The metabolism of EPTC is predominantly mediated by the cytochrome P-450 (CYP) enzyme system . nih.govmdpi.com This superfamily of heme-containing monooxygenases is responsible for the oxidative metabolism of a vast array of xenobiotics, including herbicides like EPTC. mdpi.com

The key metabolic reaction of sulfoxidation , which converts EPTC to EPTC-sulfoxide, is catalyzed by CYP enzymes. nih.govresearchgate.net This process involves the insertion of an oxygen atom onto the sulfur of the thiocarbamate group. While multiple CYP isoforms can participate in xenobiotic metabolism, specific isozymes may show higher activity towards EPTC. nih.gov Studies have shown that CYP1A2, CYP2D6, and CYP3A4 are major enzymes involved in the sulfoxidation of various compounds. researchgate.net In rats, CYP1A1/2, CYP2B1/2, and CYP3A1/2 have been implicated in the sulfoxidation of similar thiocarbamate structures. nih.gov

N-dealkylation, leading to N-depropyl EPTC, is also a CYP-mediated reaction. nih.gov Following the initial CYP-catalyzed reactions, other enzymes can be involved in subsequent metabolic steps. For example, aldehyde dehydrogenases may play a role in the further oxidation of aldehyde metabolites. nih.gov

Advanced Animal Models for Xenobiotic Biotransformation Studies

To improve the prediction of human metabolic outcomes from non-human data, advanced animal models have been developed. One such model is the chimeric mouse with a humanized liver . mdpi.comtechnologynetworks.com These mice are created by transplanting human hepatocytes into immunodeficient mice whose own liver cells have been damaged. technologynetworks.comnih.gov The result is a mouse with a liver that is largely composed of functional human liver cells, expressing human drug-metabolizing enzymes and transporters. mdpi.comnih.gov

These "humanized" mouse models offer a significant advantage over traditional animal models because they can more accurately replicate human-specific metabolic pathways. mdpi.comnih.gov For xenobiotics like EPTC, where species differences in metabolism can be significant, these models can provide more relevant data on potential human metabolites. While this field is still relatively new, chimeric mouse models have shown promise in predicting human metabolic profiles for various compounds and have the potential to transform preclinical drug and chemical safety testing. nih.gov They combine the benefits of an in vivo system with a human in vitro system, although the representation of human genetic variability may be limited as hepatocytes often come from a single donor. mdpi.com

Advanced Analytical Methodologies for Eptc S Ethyl Dipropylcarbamothioate and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating components of a mixture. For EPTC and its metabolites, several chromatographic methods are employed to isolate and quantify the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like EPTC. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both identification and quantification.

GC-MS offers high sensitivity and specificity, making it suitable for detecting trace levels of EPTC in environmental samples. The mass spectrum of EPTC provides a unique fragmentation pattern that serves as a chemical fingerprint for its identification.

Table 1: Predicted GC-MS Data for S-Ethyl dipropylcarbamothioate

| Parameter | Value |

|---|---|

| Instrument | GCMS-QP2010 Plus, Shimadzu |

| Ionization | EI (Electron Ionization) |

| Ionization Mode | Positive |

| Retention Time | 5.05 min |

| Top 5 Peaks (m/z) | Relative Intensity |

| 43 | 100 |

| 128 | 57.56 |

| 86 | 39.54 |

| 41 | 19.82 |

| 189 (Molecular Ion) | Not specified in top 5 |

Data sourced from a predicted GC-MS spectrum. t3db.canih.gov

Reverse Phase Liquid Chromatography with Optical, Electrochemical, or Mass Spectrometry Detectors

Reverse Phase Liquid Chromatography (RPLC) is a widely used technique for separating compounds based on their hydrophobicity. sigmaaldrich.com In RPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comsielc.com EPTC, being a moderately hydrophobic molecule, is well-suited for this type of separation. sielc.com

This method can be coupled with various detectors for quantification and identification:

Optical Detectors (UV-Vis): These detectors measure the absorbance of light by the analyte at a specific wavelength. While less specific than MS, UV detection is robust and widely applicable, often used at wavelengths around 215-220 nm for compounds lacking strong chromophores. sigmaaldrich.com

Mass Spectrometry (LC-MS): Coupling RPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for the definitive identification of EPTC and its metabolites. nih.govchromatographyonline.com Electrospray ionization (ESI) is a common interface for LC-MS. chromatographyonline.com For MS-compatible applications, mobile phase modifiers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com

Fluorescence Detectors (FLR): For compounds that fluoresce, FLR offers exceptional sensitivity. The sample is excited at one wavelength, and the emitted light is measured at a longer wavelength. nih.gov

Table 2: Example RPLC Method Parameters for EPTC Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a modifier (e.g., phosphoric acid or formic acid for MS) | sielc.com |

| Detection | UV, Mass Spectrometry (MS) | sielc.com |

| Application Note | The method is scalable and can be adapted for fast UPLC applications using columns with smaller particle sizes (e.g., 3 µm). | sielc.com |

Thin Layer Chromatography (TLC) for Metabolite Profiling

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of mixtures and for profiling metabolites. orgchemboulder.comlibretexts.org It involves spotting a sample onto a plate coated with a thin layer of adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. orgchemboulder.comlibretexts.org The plate is then placed in a sealed chamber with a solvent system (the mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. orgchemboulder.com

For metabolite profiling, TLC is particularly useful for initial screening and method development. nih.govmdpi.com It allows for the simultaneous analysis of multiple samples and can provide a preliminary separation of metabolites from a complex biological extract. nih.govnih.gov After separation, the spots corresponding to different metabolites can be visualized under UV light or by using chemical stains. orgchemboulder.comlibretexts.org For further analysis, the separated compounds can be scraped from the plate, eluted with a suitable solvent, and analyzed by more sophisticated techniques like HPLC or MS to determine their structure. nih.gov

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter. It is indispensable for elucidating the molecular structure of EPTC and its metabolites.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, yielding a unique "fingerprint" spectrum. nih.gov However, the standard Raman scattering effect is inherently weak, which limits its application for detecting low concentrations of analytes. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) overcomes this limitation by dramatically amplifying the Raman signal, with enhancement factors reaching orders of magnitude (10⁴–10⁶ or even higher). nih.govresearchgate.net This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically made of gold, silver, or copper. nih.govrsc.org The technique is highly sensitive and non-destructive, making it a powerful tool for detecting and identifying trace amounts of molecules like EPTC and its metabolites. rsc.orgrsc.org The SERS spectrum provides a detailed molecular fingerprint, enabling specific identification. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise molecular structure of organic compounds. researchgate.net It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The resulting spectrum provides a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.govyoutube.com

For the structural elucidation of EPTC metabolites, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often employed:

¹H NMR: Provides information about the number and types of hydrogen atoms.

¹³C NMR: Reveals the carbon skeleton of the molecule. nih.gov

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing chemists to piece together the complete molecular structure by identifying neighboring protons (COSY) and connecting protons to the carbons they are attached to (HSQC) or to carbons that are two or three bonds away (HMBC). researchgate.net

NMR is a non-destructive technique and is highly reproducible. researchgate.net When a metabolite is isolated from a biological matrix, NMR spectroscopy is the definitive method for confirming its structure. Often, NMR data is used in conjunction with mass spectrometry data to provide orthogonal confirmation of a proposed structure. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| S-Ethyl dipropylcarbamothioate | EPTC, Eptam |

| Acetonitrile | MeCN |

| Formic Acid | - |

| Phosphoric Acid | - |

| Methanol | - |

| Alumina | Aluminum oxide |

| Silica Gel | - |

| Gold | Au |

| Silver | Ag |

Ultraviolet-Visible Spectroscopy in Enzyme Activity Assays and P-450 Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed in the study of S-Ethyl dipropylcarbamothioate (EPTC) metabolism, particularly in characterizing the enzymes involved, such as cytochrome P-450. The degradation of EPTC in certain microorganisms, like Rhodococcus sp. strain NI86/21, is known to involve an inducible cytochrome P-450 system. nih.gov The characterization of these P-450 enzymes often relies on UV-Vis spectroscopy to monitor changes in the enzyme's spectral properties upon substrate binding and catalysis. nih.gov

Cytochrome P-450 enzymes exhibit a characteristic absorption peak, known as the Soret peak, at approximately 450 nm when the heme iron is in its reduced state and complexed with carbon monoxide. However, the binding of substrates or inhibitors can induce conformational changes that lead to distinct shifts in the absorption spectrum. These spectral shifts are a key indicator of a substrate-enzyme interaction. nih.gov For instance, the binding of a substrate like EPTC to the active site of a P-450 enzyme can be detected by monitoring changes in the UV-Vis spectrum, a process known as substrate-binding titration.

Furthermore, UV-Vis spectroscopy is a fundamental tool for conducting enzyme activity assays. nih.gov The catalytic activity of the P-450 enzyme that metabolizes EPTC can be quantified by monitoring the rate of disappearance of a substrate or the rate of appearance of a product over time, provided these molecules have distinct absorbance profiles. nih.gov For example, the enzymatic conversion of a substrate by P-450 often involves the consumption of NADPH, which can be monitored by the decrease in absorbance at 340 nm. This allows for the calculation of reaction kinetics and the assessment of enzyme efficiency in degrading EPTC.

Table 1: Illustrative Spectral Shifts in Cytochrome P-450 Characterization

| Event | Type of Spectral Shift | Typical Wavelength (nm) | Description |

|---|---|---|---|

| Substrate Binding | Type I | Shift from ~420 nm to ~390 nm | Indicates the displacement of a water molecule from the heme iron's sixth coordination site, suggesting the substrate has entered the active site. |

| Inhibitor/Ligand Binding | Type II | Shift from ~420 nm to ~430 nm | Results from the direct coordination of a heteroatom (e.g., nitrogen) from the inhibitor molecule to the heme iron. |

| CO Binding (Reduced) | Soret Peak | 450 nm | The hallmark peak used to confirm the presence and quantity of functional P-450 enzyme in a reduced, carbon monoxide-bound state. |

Biosensor Development for EPTC (S-Ethyl dipropylcarbamothioate) Detection

The development of biosensors offers a rapid, cost-effective, and portable alternative to traditional chromatographic methods for the detection of pesticides like EPTC. nih.gov These analytical devices combine a biological recognition element with a physical transducer to generate a signal proportional to the concentration of a target analyte. For EPTC, a promising approach lies in the development of biosensors based on the principle of enzyme inhibition, which leverages the toxic effect of the pesticide on specific enzymes to enable its detection. nih.gov

Enzyme Inhibition-Based Biosensors (e.g., Aldehyde Dehydrogenase Inhibition)

A key metabolic pathway for EPTC in some organisms involves its initial transformation by cytochrome P-450, followed by the action of aldehyde dehydrogenase (ALDH) on the resulting aldehyde metabolites. nih.gov This specific enzymatic step provides a strategic target for developing an inhibition-based biosensor. ALDH enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids, a reaction that can be monitored using various transduction methods. bioassaysys.com

The principle of an ALDH-inhibition biosensor for EPTC involves measuring a decrease in enzyme activity in the presence of the herbicide or its metabolites. In a typical assay, ALDH activity is measured by monitoring the production of NADH, which absorbs light at 340 nm, or by using a colorimetric reagent that changes color upon reduction by NADH. bioassaysys.com When a sample containing EPTC is introduced, inhibitory metabolites can form, leading to a reduction in the rate of the ALDH-catalyzed reaction. This decrease in activity, which can be quantified spectrophotometrically or electrochemically, is correlated with the concentration of the inhibitor, and thus, the parent EPTC compound. bioassaysys.comnih.gov The high sensitivity of enzymes to certain inhibitors allows for the detection of low levels of pesticides in environmental and food samples. researchgate.net

Table 2: Components of a Hypothetical Aldehyde Dehydrogenase (ALDH) Inhibition-Based Biosensor for EPTC Detection

| Component | Function | Example |

|---|---|---|

| Biological Element | Provides specificity through inhibition by EPTC metabolites. | Recombinant Aldehyde Dehydrogenase (ALDH). nih.govnih.gov |

| Substrate | Reactant for the enzyme to produce a measurable signal. | An appropriate aldehyde (e.g., acetaldehyde, propionaldehyde). nih.gov |

| Cofactor | Required for the enzymatic reaction to proceed. | NAD⁺. nih.gov |

| Transducer | Converts the biological signal into a measurable output. | Spectrophotometer (detects NADH absorbance at 340 nm) or an electrode (detects electrochemical changes). mdpi.com |

| Signal Output | The measured response that is correlated to the analyte concentration. | Change in absorbance, current, or potential. |

Principles and Concepts of Analytical Measurements (e.g., Selectivity, Experimental Error)

The reliability of any analytical method for the determination of EPTC hinges on fundamental principles such as selectivity and the management of experimental error. These concepts are crucial for ensuring the accuracy and validity of the obtained results, whether using advanced biosensors or established techniques like gas chromatography (GC). nih.gov

Selectivity refers to the ability of an analytical method to differentiate and quantify the target analyte (EPTC) in the presence of other components in the sample matrix. These interfering components could include other pesticides, degradation products of EPTC (like EPTC-sulfoxide or N-depropyl EPTC), or naturally occurring compounds. nih.gov For instance, in a biosensor based on ALDH inhibition, selectivity is critical, as other compounds in a sample might also inhibit the enzyme, leading to a false positive result. Achieving high selectivity might involve sample cleanup steps to remove interferents or the use of mutant enzymes with a higher specificity for the target EPTC metabolite. nih.gov

Experimental error is the inherent uncertainty in any measurement and can be categorized as either systematic or random.

Systematic errors are consistent, repeatable errors that cause the measured value to be consistently higher or lower than the true value. Sources can include improperly calibrated equipment, impurities in reagents, or matrix effects from the sample that consistently enhance or suppress the analytical signal.

Random errors are unpredictable fluctuations in the measured signal. They can arise from instrumental noise, slight variations in temperature or reaction time, or imprecision in pipetting volumes. While random errors cannot be eliminated, they can be minimized and their impact assessed through statistical analysis of replicate measurements.

Understanding and quantifying these sources of error is essential for validating an analytical method and establishing its accuracy and precision for the reliable detection of EPTC. njit.edu

Table 3: Potential Sources of Experimental Error in EPTC Analysis

| Type of Error | Potential Source in Chromatographic Methods (e.g., GC) | Potential Source in Biosensor Methods |

|---|---|---|

| Systematic Error | Inaccurate calibration standards; Matrix interference affecting analyte ionization or detection; Column degradation. | Incorrect enzyme concentration; Presence of non-target inhibitors in the sample; pH or temperature drift from optimal conditions. |

| Random Error | Fluctuation in injection volume; Electronic noise in the detector; Minor variations in oven temperature ramps. | Instrumental noise (optical or electrical); Inconsistent immobilization of the enzyme; Minor variations in incubation time or reagent addition. |

Computational Chemistry and Molecular Modeling of Eptc S Ethyl Dipropylcarbamothioate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Herbicidal Activity and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate a compound's chemical structure with its biological activity or environmental fate. ontosight.ai These models are essential in pesticide science for predicting the efficacy and potential environmental impact of new and existing compounds. mdpi.comepa.gov

For thiocarbamates like EPTC, QSAR studies aim to identify the key molecular descriptors—numerical values that quantify aspects of a molecule's structure—that govern their herbicidal potency and environmental persistence. The central idea is that similar structures exhibit similar activities. mdpi.com While specific, comprehensive QSAR models exclusively for EPTC are not widely published, studies on the broader class of thiocarbamate herbicides have utilized techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These 3D-QSAR methods evaluate the steric and electrostatic fields of molecules to predict their interaction with a biological target. For instance, a CoMFA model developed for a series of thiocarbamates acting as HIV-1 Reverse Transcriptase inhibitors yielded a high correlation coefficient (r²) of 0.93, indicating a strong predictive capability based on molecular fields. nih.gov

Such models can be invaluable for understanding EPTC. By calculating relevant descriptors for EPTC, its herbicidal activity could be predicted and compared with other thiocarbamates. Key descriptors often used in pesticide QSAR include physicochemical parameters like the octanol-water partition coefficient (logP), which relates to a chemical's lipophilicity and its ability to cross biological membranes, and quantum chemical parameters that describe electronic properties. nih.gov Environmental fate data indicates EPTC is not persistent in most soil conditions, with a half-life of about six days, primarily due to volatilization and microbial degradation. epa.govwikipedia.org QSAR models can help predict such environmental behavior based on molecular structure, aiding in risk assessment.

| QSAR Application Area | Relevant Molecular Descriptors | Predicted Endpoint |

| Herbicidal Activity | Steric Fields, Electrostatic Fields, Hydrophobicity (logP), Electronic Parameters | Inhibition Constant (IC50), Potency |

| Environmental Fate | Water Solubility, Vapor Pressure, Octanol-Water Partition Coefficient (logP), Molecular Weight | Soil Sorption (Koc), Biodegradation Rate, Half-life (DT50) |

Molecular Dynamics Simulations and Quantum Chemical Calculations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement and interaction of atoms and molecules over time. nih.gov For EPTC, MD simulations can model its interaction with biological targets, such as enzymes, or its behavior in different environmental compartments, like soil-water interfaces. These simulations can reveal the specific binding modes of EPTC within an enzyme's active site, highlighting the key amino acid residues involved in the interaction through forces like hydrogen bonds and hydrophobic interactions. nih.gov

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and reactivity of molecules. explorationpub.commdpi.com Methods like Density Functional Theory (DFT) can be employed to calculate the distribution of electrons within the EPTC molecule. This information is critical for predicting which parts of the molecule are most likely to engage in chemical reactions, such as metabolic breakdown. mdpi.com For example, the herbicidal activity of thiocarbamates is believed to stem from their metabolic conversion to reactive sulfoxide (B87167) intermediates, a process that can be studied using quantum chemical methods. nih.gov

Quantum chemical calculations provide fundamental insights into the electronic properties of EPTC, which are key determinants of its chemical reactivity and stability. nih.gov

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Electrophilicity Index (ω): This global reactivity descriptor quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated from the HOMO and LUMO energies and is useful for predicting how EPTC might interact with electron-rich (nucleophilic) sites in biological molecules. nih.gov

While specific published values for EPTC are scarce, the table below illustrates the typical data obtained from such quantum chemical calculations for a representative organic molecule.

| Property | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to oxidation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to reduction and sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Higher gap implies greater stability. |

| Electrophilicity Index (ω) | Measures the propensity of the molecule to accept electrons. | Predicts reactivity with nucleophiles. |

| Dipole Moment (µ) | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

In Silico Approaches for Predicting Biotransformation Pathways

In silico (computer-based) methods are increasingly used to predict how xenobiotics like EPTC are metabolized in organisms. nih.govnih.gov These tools use databases of known metabolic reactions and algorithms to predict the likely metabolites of a parent compound. nih.gov For pesticides, this is crucial as metabolites may have different toxicity profiles than the original molecule. nih.gov

The metabolism of thiocarbamate herbicides generally proceeds through two primary pathways: sulfoxidation and N-dealkylation. nih.govucanr.edu Studies on the related thiocarbamate butylate (B1668116) show it is extensively metabolized in rats, with diisobutylamine (B89472) being a major urinary metabolite resulting from cleavage of the carbamate (B1207046) bond. nih.gov

For EPTC, the predicted primary metabolic steps would be:

Sulfoxidation: The sulfur atom is oxidized to form EPTC-sulfoxide. This is considered a key bioactivation step, as the sulfoxide is often more reactive than the parent compound. nih.gov

N-dealkylation: One of the two propyl groups attached to the nitrogen atom is removed.

Hydroxylation: Hydroxyl groups (-OH) can be added to the alkyl chains.

Conjugation: The resulting metabolites can be conjugated with molecules like glutathione (B108866) to increase water solubility and facilitate excretion.

Software tools like BioTransformer, Meteor, and the QSAR Toolbox can simulate these reactions to generate a list of potential metabolites, which can then guide experimental analysis. nih.gov

Computational Studies on Enzyme-Substrate Interactions (e.g., Cytochrome P-450 Binding)

Cytochrome P450 (CYP) enzymes are a major family of proteins responsible for Phase I metabolism of a vast array of xenobiotics, including many pesticides. nih.gov Experimental evidence has shown that the degradation of EPTC in the bacterium Rhodococcus sp. involves an inducible cytochrome P-450 system belonging to the CYP116 family. nih.gov This process involves N-dealkylation and the formation of EPTC-sulfoxide. nih.gov

Computational methods, particularly molecular docking and molecular dynamics, are used to model the interaction between a substrate like EPTC and a CYP enzyme. explorationpub.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (EPTC) when it binds to a receptor (the CYP active site) to form a stable complex. explorationpub.com Docking simulations can identify the key amino acid residues that interact with EPTC, the types of interactions (e.g., hydrophobic, hydrogen bonding), and the proximity of the EPTC molecule to the enzyme's reactive heme group. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic stability of the EPTC-CYP complex, providing a more realistic view of the binding process and any conformational changes that occur in the enzyme or the ligand upon binding. nih.gov

These computational studies can help rationalize how EPTC fits within the active site of a specific CYP isoform and which parts of the molecule are positioned for metabolic attack, complementing experimental findings.

Application of Virtual Computational Chemistry Laboratory (VCCL) for Molecular Indices and Data Analysis

The Virtual Computational Chemistry Laboratory (VCCL) is an online platform that provides a suite of tools for calculating molecular properties and performing data analysis. epa.govvcclab.org A key component often utilized through VCCL is the DRAGON software, which can calculate thousands of molecular descriptors from a molecule's structure. vcclab.orgvcclab.org

These descriptors are categorized into logical blocks, including:

0D: Constitutional descriptors (e.g., molecular weight, atom counts).

1D: Functional group counts and information indices.

2D: Topological descriptors, which describe the connectivity of atoms.

3D: Geometrical descriptors, which depend on the 3D coordinates of the atoms.

For a molecule like EPTC, VCCL and DRAGON can be used to generate a comprehensive set of these descriptors. This numerical representation of the molecule's structure is the fundamental input for developing QSAR models (as discussed in Section 7.1). By calculating these indices for a series of thiocarbamate herbicides and correlating them with their known herbicidal activities or environmental properties, researchers can build predictive models to screen new candidate molecules or assess the potential impact of existing ones without extensive laboratory testing. vcclab.org

Conclusion and Future Research Perspectives

Synthesis and Optimization of S-Ethenyl dipropylcarbamothioate Analogs and Novel Thiocarbamate Derivatives

The future of herbicide development lies in the rational design and synthesis of new molecules with improved efficacy and selectivity. For this compound, this involves creating analogs by modifying its core structure. The "intermediate derivatization method" is a key strategy for synthesizing novel derivatives of existing agrochemicals like quinclorac, a process that could be adapted for thiocarbamates. frontiersin.org This method allows for the introduction of various substituents to create a library of new compounds. frontiersin.org

Research will focus on optimizing the synthesis process itself. For example, general procedures for creating precursors, such as reacting methyl acetoacetate (B1235776) with substituted phenylhydrazine (B124118) hydrochloride, can be refined for higher yields and purity. frontiersin.orgfrontiersin.org The goal is to develop synthetic routes that are not only efficient but also scalable for potential commercial production. frontiersin.org By creating a diverse range of analogs, researchers can explore how different chemical groups affect herbicidal activity, selectivity for target weeds, and safety for crops. frontiersin.org

| Analog Modification | Hypothesized Impact | Rationale |

|---|---|---|

| Substitution on the ethenyl group | Altered volatility and soil binding | Modifying this group could change the compound's physical properties, affecting its movement and persistence in the environment. |

| Varying the alkyl groups on the nitrogen atom | Modified herbicidal activity and selectivity | The nature of these groups is known to influence the biological activity of thiocarbamates. ucanr.edu |

| Replacement of the sulfur atom | Changes in the mode of action and metabolic stability | The sulfur atom is crucial for the typical activity of thiocarbamates; its replacement would create a new class of compounds with potentially different biological targets. ucanr.edu |

Elucidation of Novel Microbial Degradation Pathways and Microorganism Engineering for Enhanced Bioremediation

The environmental fate of thiocarbamate herbicides is largely dictated by microbial degradation. ucanr.edu Future research will aim to discover and characterize new microorganisms and enzymatic pathways responsible for breaking down this compound. Studies have shown that soil microbes are the primary mechanism for the disappearance of thiocarbamates from soil, with degradation occurring much more rapidly in non-sterilized soil. ucanr.edu

A key area of investigation is the phenomenon of accelerated degradation, where soils with a history of thiocarbamate application show a faster breakdown rate due to microbial enrichment. cambridge.org Understanding this process at the molecular level can lead to the development of bioremediation strategies. For instance, some bacteria use a cytochrome P-450 system to initiate the breakdown of thiocarbamates like EPTC. researchgate.net